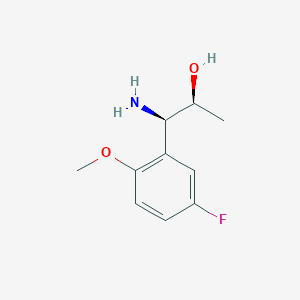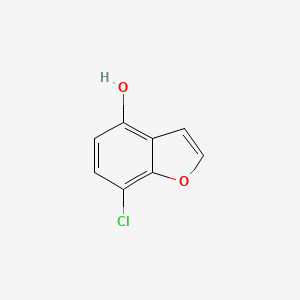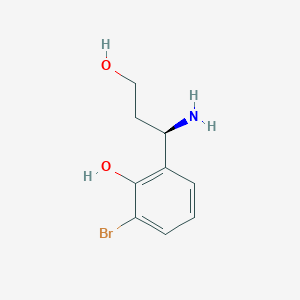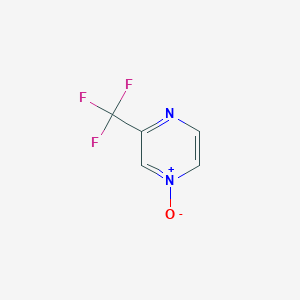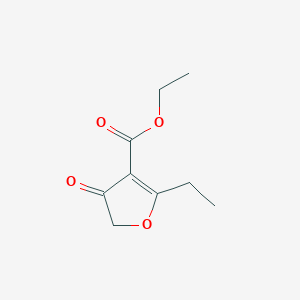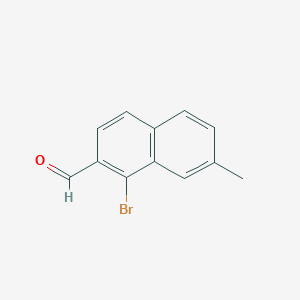
3-Bromo-N-isopropyl-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-isopropyl-2-methylaniline, with the chemical formula C10H14BrN, is an organic compound. Its structure consists of a benzene ring substituted with a bromine atom, an isopropyl group (CH(CH3)2), and a methyl group (CH3). The compound’s molecular weight is approximately 228.13 g/mol .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes can yield 3-Bromo-N-isopropyl-2-methylaniline. One common method involves the bromination of N-isopropyl-2-methylaniline using bromine or a brominating agent. The reaction typically occurs at the ortho position relative to the methyl group. The overall reaction can be represented as follows:
N-isopropyl-2-methylaniline+Br2→this compound+HBr
Industrial Production:: The industrial production of this compound may involve large-scale bromination processes. specific details regarding industrial methods are proprietary and may not be widely available.
Análisis De Reacciones Químicas
3-Bromo-N-isopropyl-2-methylaniline can participate in various chemical reactions:
Substitution Reactions: The bromine atom can undergo substitution reactions, such as nucleophilic aromatic substitution (SNAr). Common reagents include strong nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Acylation and Alkylation: The amino group can react with acylating agents (e.g., acyl chlorides) or alkylating agents (e.g., alkyl halides).
Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-N-isopropyl-2-methylaniline finds applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Researchers study its interactions with biological targets, such as receptors or enzymes.
Industry: It may be used in the production of dyes, pharmaceuticals, or agrochemicals.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may act as a ligand for a specific receptor.
- In dye synthesis, it could participate in color-forming reactions.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C10H14BrN |
|---|---|
Peso molecular |
228.13 g/mol |
Nombre IUPAC |
3-bromo-2-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14BrN/c1-7(2)12-10-6-4-5-9(11)8(10)3/h4-7,12H,1-3H3 |
Clave InChI |
RYQAUSASROKHAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Br)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


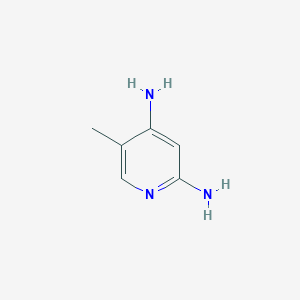

![4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B13036752.png)

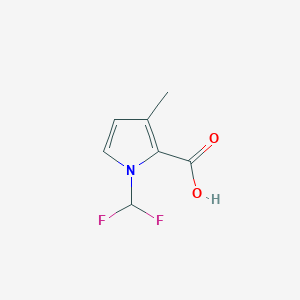
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)


